Methylcodeine

Descripción

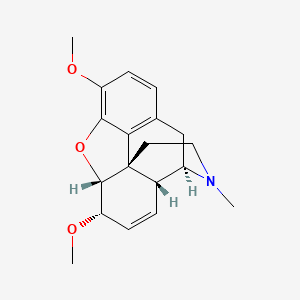

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPQAWTZLJXCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2859-16-7 | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 141 °C | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Methylcodeine and Analogues

Total Synthesis Approaches

Total synthesis provides a route to methylcodeine and its enantiomers independent of natural sources. These strategies involve the intricate construction of the pentacyclic morphinan (B1239233) core through a series of complex chemical reactions.

Achieving the correct stereochemistry is critical, and several enantioselective strategies have been developed to produce specific enantiomers of codeine.

One notable approach begins with isovanillin (B20041) and introduces asymmetry via the catalytic hydrogenation of a Stobbe condensation product using a chiral catalyst. acs.orgudel.edu This establishes a key stereocenter from which the absolute configuration of the entire molecule is controlled. Subsequent steps include a Robinson annulation, the formation of a fused benzofuran (B130515) ring, and an intramolecular carbenoid insertion to create the C13 quaternary center, ultimately yielding the pentacyclic skeleton. acs.orgudel.edu By selecting the appropriate enantiomer of the chiral ligand in the initial hydrogenation step, either natural (-)-codeine or its non-natural enantiomer, (+)-codeine, can be synthesized. acs.org

Another powerful strategy employs a Palladium-catalyzed asymmetric allylic alkylation to set the stereochemistry early in the synthesis. elsevierpure.comnih.gov This method has been used to create a pivotal tricyclic intermediate from starting materials like 2-bromovanillin. elsevierpure.comnih.gov The synthesis is then advanced through key steps including a Heck vinylation to form the fourth ring and a visible light-promoted hydroamination to complete the final ring of the morphinan structure. elsevierpure.comnih.gov A recent efficient enantioselective synthesis of (-)-codeine was achieved in seven steps, featuring a microwave-assisted intramolecular cascade double Heck cyclization to build the core ring system. nih.govgoogle.com

| Precursor | Key Synthetic Strategy | Reference |

|---|---|---|

| Isovanillin | Asymmetric hydrogenation followed by intramolecular carbenoid C-H insertion. | acs.orgudel.edu |

| 2-Bromovanillin | Pd-catalyzed asymmetric allylic alkylation, followed by Heck vinylation and hydroamination. | elsevierpure.comnih.gov |

| Thebaine | Acid-catalyzed rearrangement to codeinone (B1234495)/neopinone mixture. | google.com |

| Phenol derivatives | Cascade cyclization and intramolecular palladium-catalyzed C-H olefination. | princeton.edu |

Regioselective Derivatization of Morphine and Codeine Analogues

The most common method for producing this compound commercially is not through total synthesis but by the semi-synthesis from morphine, which is more abundant in the opium poppy. youtube.com This conversion requires the regioselective methylation of the phenolic hydroxyl group at the C3 position of morphine, without affecting the secondary alcohol at C6 or the tertiary amine at N17.

The key to the regioselective synthesis of this compound from morphine lies in exploiting the differential reactivity of the functional groups. The phenolic hydroxyl group at C3 is significantly more acidic than the allylic secondary alcohol at C6.

A classic and widely used method involves treating morphine with a base, such as potassium hydroxide (B78521) (KOH), to deprotonate the acidic phenolic hydroxyl group, forming a potassium phenoxide salt. youtube.com This phenoxide is a potent nucleophile and readily reacts with a methylating agent like methyl iodide (CH₃I) in an Sₙ2 reaction to form the methyl ether, which is codeine. youtube.com The alcoholic hydroxyl group remains protonated and largely unreactive under these conditions.

More advanced methods have been developed to improve efficiency and simplify purification. One such technique is a solid-phase synthesis using a specialized methylation resin. google.com In this method, a polymer-supported methylating reagent, such as a methyl(dialkyl)anilinium salt covalently bonded to a resin, is utilized. google.com Morphine is loaded onto this resin and then heated in a suitable solvent. The resin selectively delivers the methyl group to the phenolic oxygen, and the resulting codeine can be easily separated from the resin, which simplifies the workup process. google.com

Optimizing the methylation of morphine is crucial for maximizing the yield of this compound and minimizing side products. A significant challenge is preventing the methylation of the tertiary amine at the N17 position, which would form a quaternary ammonium (B1175870) salt. moravek.com The formation of this byproduct represents a loss of valuable starting material. moravek.com

Optimization strategies focus on carefully controlling reaction parameters:

Choice of Base and Solvent: The selection of the base and solvent system is critical to ensure selective deprotonation of the phenolic hydroxyl without promoting side reactions.

Stoichiometry: Using a precise amount of the methylating agent can help avoid over-methylation or reaction at the nitrogen atom.

Temperature and Reaction Time: Lowering the reaction temperature can often increase the selectivity for O-methylation over N-methylation, as the activation energy for N-methylation is typically higher. Reaction time must be monitored to ensure complete conversion without allowing for the formation of degradation products.

Preparation of Labeled this compound Derivatives for Research

Isotopically labeled compounds are indispensable tools in research, particularly for metabolism studies, mechanism of action investigations, and as internal standards for quantitative analysis by mass spectrometry.

The synthesis of this compound labeled with Carbon-14 in the methyl group ([3-methoxy-¹⁴C]codeine) has been reported. acs.org This was achieved by using [¹⁴C]methyl iodide as the methylating agent in the reaction with morphine-N-oxide. acs.org The radioactive ¹⁴C label allows the molecule and its metabolites to be tracked and quantified in biological systems. wuxiapptec.comresearchgate.net

Deuterium-labeled analogues of codeine and related compounds have also been synthesized for use as internal standards in gas chromatography-mass spectrometry (GC-MS) assays. elsevierpure.comnih.gov These standards are critical for the accurate quantification of the target analyte in complex biological matrices. The synthesis of these labeled compounds often starts from codeine or a close precursor and introduces deuterium (B1214612) atoms at positions that are not metabolically labile. elsevierpure.comresearchgate.net

Synthetic Utility of this compound as a Chemical Intermediate

Codeine, a methyl ether of morphine, serves as a versatile and crucial chemical intermediate in the synthesis of a wide array of other opioid analogues and novel chemical entities. unodc.orgnih.gov Its rigid pentacyclic structure provides a unique scaffold that can be selectively modified at several positions, primarily on the aromatic A-ring and the allylic C-ring, to generate derivatives with different properties. nih.gov The strategic chemical manipulation of codeine allows for the introduction of various functional groups, leading to the creation of diverse compound libraries. nih.gov

A primary focus of synthetic efforts has been the modification at position 1 of the aromatic ring. This is often initiated by the direct nitration of codeine to yield 1-nitrocodeine. nih.gov The subsequent reduction of the nitro group is a key step, yielding the pivotal intermediate, 1-aminocodeine. nih.gov This amino derivative is a versatile precursor for numerous transformations. For instance, 1-aminocodeine can undergo a Sandmeyer reaction to produce halogenated derivatives such as 1-chlorocodeine. nih.gov Aromatic iodides are particularly useful intermediates due to their higher reactivity in comparison to chlorides and bromides, making them ideal for organometallic reactions. nih.gov The synthesis of 1-iodocodeine has been achieved by treating a solution of codeine in hydrochloric acid with sodium iodide and chloramine (B81541) T. nih.gov

These halogenated codeine derivatives, especially the iodo- and bromo-analogues, are excellent substrates for palladium-catalyzed coupling reactions. nih.gov Heck-type reactions have been employed to synthesize novel 1-vinyl, -acyl, and -alkyl codeine derivatives. nih.gov Similarly, a modified Stille procedure, reacting 1-iodocodeine with organotin reagents like tetramethyltin (B1198279) in the presence of a palladium catalyst, has been used to produce 1-alkyl derivatives. nih.gov

Another significant transformation of codeine is its isomerization to hydrocodone, a pharmaceutically important ketone. This redox isomerization can be efficiently catalyzed by water-soluble rhodium complexes, such as those formed from [Rh(COD)(CH3CN)2]BF4 and 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA). researchgate.net This method is notable for its high efficiency and the use of water as a solvent, which simplifies product isolation. researchgate.net

Furthermore, codeine can be transformed into other derivatives through reactions at the C-6 hydroxyl group. For example, α-chlorocodide, a key intermediate for nucleophilic substitution at the allylic position, can be synthesized by reacting codeine with thionyl chloride. nih.gov The Mitsunobu reaction has also been utilized to introduce substituents with an inversion of configuration at the C-6 position. nih.gov

The chemical transformations of codeine are not limited to substitution and isomerization. Under specific conditions, such as heating in the presence of sulfuric acid and an oxidizing agent (Mecke's test), codeine can be converted to morphine o-quinone. researchgate.net This demonstrates the reactivity of the codeine scaffold to undergo more complex rearrangements and redox reactions. researchgate.net

The following table summarizes some of the key synthetic transformations where codeine is used as a chemical intermediate.

| Starting Material | Reagents/Reaction Type | Intermediate/Product | Reference |

| Codeine | Nitration (HNO₃, Acetic Acid) | 1-Nitrocodeine | nih.gov |

| 1-Nitrocodeine | Reduction (SnCl₂, HCl or FSA) | 1-Aminocodeine | nih.gov |

| 1-Aminocodeine | Sandmeyer Reaction | 1-Chlorocodeine | nih.gov |

| Codeine | Iodination (NaI, Chloramine T) | 1-Iodocodeine | nih.gov |

| 1-Iodocodeine | Pd-catalyzed coupling (e.g., Stille) | 1-Alkylcodeine derivatives | nih.gov |

| Codeine | Isomerization (Rh-PTA catalyst) | Hydrocodone | researchgate.net |

| Codeine | Thionyl Chloride | α-Chlorocodide | nih.gov |

| Codeine | Mecke's Test (Selenious Acid, H₂SO₄) | Morphine o-quinone | researchgate.net |

Molecular Pharmacology and Receptor Interaction Studies

Opioid Receptor Binding Profiles

The pharmacological effects of opioids are primarily mediated through their interaction with three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ). nih.govfrontiersin.org These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central nervous system. nih.govnih.gov The binding affinity of a compound to these receptors determines its potential for producing analgesic effects, as well as its side-effect profile. frontiersin.org

Affinities for Mu-Opioid Receptor (MOR)

The mu-opioid receptor (MOR) is the primary target for most clinically used opioid analgesics, including morphine and codeine. nih.govresearchgate.net The binding affinity of a compound to the MOR is a critical determinant of its analgesic potency. nih.gov

Methylcodeine's affinity for the MOR is influenced by its chemical structure. The presence of a methyl group at the 3-position, as seen in codeine, generally results in a lower binding affinity for opioid receptors compared to morphine, which has a hydroxyl group at this position. nih.govdrugbank.com This substitution of the phenolic hydroxyl group is a key factor in the reduced potency of codeine-like compounds. drugbank.com Consequently, this compound is expected to have a weaker binding affinity for the MOR compared to morphine. nih.gov

Research on related compounds indicates that modifications at the C-10 position, such as methylation, can also influence receptor binding, potentially reducing µ-opioid receptor affinity compared to morphine. benchchem.com The table below presents a comparison of the binding affinities (Ki values) of various opioids to the mu-opioid receptor, illustrating the impact of structural differences.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Selected Opioids

| Compound | Ki (nM) at MOR |

|---|---|

| Morphine | 1.2 nih.gov |

| Morphine-6-glucuronide (B1233000) | 0.6 nih.gov |

| Hydrocodone | 19.8 nih.gov |

| Hydromorphone | 0.6 nih.gov |

Data derived from rat brain homogenates using ³H-DAMGO as the radioligand. nih.gov

Structure-Activity Relationship (SAR) of this compound and Its Derivatives

The structure-activity relationship (SAR) of opioids is a fundamental concept in medicinal chemistry that explains how the chemical structure of a molecule relates to its biological activity. slideshare.netscribd.com Modifications to the structure of an opioid can significantly alter its potency, efficacy, and receptor selectivity. slideshare.net

Impact of Structural Modifications on Receptor Binding

The structure of this compound, a derivative of the naturally occurring alkaloid codeine, provides a basis for understanding how specific chemical modifications influence its interaction with opioid receptors.

Key structural features and their impact include:

Modification at the 3-Position: The presence of a methyl ether at the 3-position in codeine and, by extension, this compound, is known to decrease binding affinity to opioid receptors compared to the free phenolic hydroxyl group found in morphine. drugbank.com

N-Substituent: The nature of the substituent on the nitrogen atom is critical. Variations in the N-substituent can lead to reduced agonism or even a shift towards antagonism. nih.gov

Saturation of the 7,8-Double Bond: Saturation of the double bond in the C-ring of the morphinan (B1239233) skeleton has been shown to increase the agonistic activity of some opiate glycosides. nih.gov

Substitution at the 14-Position: The introduction of a methoxy (B1213986) group at the 14-position in oxymorphone has been found to increase both binding affinity and agonist potency at the MOR. mdpi.com

The following table summarizes the effects of some structural modifications on opioid receptor binding.

Table 2: Effect of Structural Modifications on Opioid Receptor Binding

| Structural Modification | Effect on Receptor Binding |

|---|---|

| Methylation of the 3-hydroxyl group | Decreased binding affinity at opioid receptors. drugbank.com |

| Alteration of the N-substituent | Can reduce agonism or induce antagonism. nih.gov |

| Saturation of the 7,8-double bond | Increased agonism in some derivatives. nih.gov |

Conformational Analysis and Ligand-Receptor Dynamics

The interaction between a ligand like this compound and its receptor is a dynamic process involving conformational changes in both molecules. plos.org Upon binding, the ligand and receptor adapt their shapes to achieve a stable complex, a process that can be influenced by the ligand's structural flexibility and the receptor's plasticity. plos.orgnih.gov

Molecular dynamics simulations of fentanyl derivatives at the µ-opioid receptor have revealed key features of ligand binding, including an ionic interaction between a specific aspartate residue (D147) and the ligand's protonated amine, as well as hydrophobic interactions within the binding pocket. mdpi.com These simulations highlight that the binding affinity can have a non-linear relationship with the size of certain substituents, with an optimal size leading to the strongest interaction. mdpi.com Understanding these dynamic interactions is crucial for the rational design of new opioid ligands with desired pharmacological profiles. slideshare.net

Mechanisms of Receptor Activation and Signal Transduction Pathways (e.g., G-protein coupling)

Opioid receptors, including the MOR, DOR, and KOR, are members of the G-protein coupled receptor (GPCR) superfamily. nih.govfrontiersin.org The binding of an agonist, such as this compound, to an opioid receptor initiates a cascade of intracellular events known as signal transduction. khanacademy.orgyoutube.com

This process begins with a conformational change in the receptor upon ligand binding, which in turn activates an associated heterotrimeric G-protein. ebsco.comscielo.org.mx The activated G-protein dissociates into its Gα and Gβγ subunits. frontiersin.org These subunits then modulate the activity of various downstream effector proteins. frontiersin.org

A primary signaling pathway for opioid receptors involves the inhibition of the enzyme adenylyl cyclase by the Gαi/o subunit. nih.gov This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). benchchem.com The Gβγ subunits can also directly interact with and modulate the function of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. painphysicianjournal.com

The ability of different opioid agonists to promote G-protein coupling and subsequent receptor phosphorylation can vary, leading to differential regulation of receptor internalization and desensitization. nih.gov For instance, some agonists robustly promote receptor phosphorylation and internalization, while others, like morphine, do so to a lesser extent. nih.gov This differential signaling may underlie some of the distinct pharmacological properties observed among various opioids.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Codeine |

| Morphine |

| Dihydrocodeine |

| Fentanyl |

| Oxymorphone |

| Hydrocodone |

| Hydromorphone |

Biased Agonism and Receptor Conformation Studies

There are no available scientific studies or data tables detailing the biased agonism profile of this compound at the µ-opioid receptor (MOR) or other opioid receptors. Biased agonism refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another—typically the G-protein pathway, associated with analgesia, versus the β-arrestin pathway, linked to certain adverse effects. mdpi.comnih.govnih.gov

Research into biased agonists has largely focused on other opioids like morphine, fentanyl, and newly developed synthetic compounds such as oliceridine (B1139222) (TRV130). mdpi.comelifesciences.org These studies often involve sophisticated techniques like bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation assays to quantify G-protein activation and β-arrestin recruitment. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov However, a review of scientific literature reveals no such assays have been published for this compound.

Similarly, there is no information on the specific conformational changes that the µ-opioid receptor undergoes when bound by this compound. The binding of different agonists can stabilize unique receptor conformations, which in turn dictates the preference for coupling with either G-proteins or β-arrestins. mdpi.comacs.org While the structures of opioid receptors bound to various agonists have been solved, providing insight into these mechanisms, a this compound-bound receptor structure has not been determined or analyzed. acs.org

Downstream Signaling Cascade Investigations

The downstream signaling for opioids as a class is generally understood to occur via the activation of inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channels, such as inhibiting voltage-gated Ca2+ channels and activating G-protein-coupled inwardly-rectifying K+ (GIRK) channels. cambridge.orgmdpi.com This cascade results in hyperpolarization of the neuron, reducing its excitability and inhibiting the release of neurotransmitters involved in pain signaling. cambridge.orgbenchchem.com

However, specific investigations into the signaling cascade initiated uniquely by this compound are not documented. It is known that codeine, the parent compound of this compound, is a prodrug that is metabolized to morphine, and its analgesic effects are largely attributed to this conversion. wikipedia.orgnih.govmdpi.com this compound itself is described as an agonist at µ-opioid receptors, but the extent of its intrinsic activity versus its potential role as a prodrug is not clearly defined in detailed signaling studies. benchchem.com Furthermore, research has not explored the potential for this compound to activate non-canonical signaling pathways, such as those mediated by β-arrestin scaffolding, which can involve kinases like ERK and JNK. nih.gov

Due to the lack of specific research, no data tables on the potency (EC50) or efficacy (Emax) of this compound for G-protein activation or β-arrestin recruitment can be provided.

Advanced Analytical Research and Method Development

Development of Quantification and Detection Methods

The ability to accurately quantify and detect methylcodeine, often in the presence of structurally similar compounds, relies on the application of sophisticated analytical instrumentation and methodologies. Research efforts have led to the development of various techniques, each with its own set of advantages for the analysis of this compound.

Chromatographic techniques are fundamental for the separation of this compound from other related alkaloids and impurities. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful separation techniques that have been employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For the analysis of this compound, reversed-phase HPLC is commonly utilized. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A new HPLC method was developed for the separation and determination of impurities in paracetamol, codeine phosphate (B84403) hemihydrate, and pitophenone hydrochloride, where this compound was one of the impurities separated using ion-pair reversed-phase liquid chromatography with UV detection. capes.gov.brsigmaaldrich.com Another procedure for the determination of nanogram quantities of codeine and morphine in biological specimens by HPLC has also been established, which could be adapted for this compound. nih.gov The versatility of HPLC allows for the optimization of separation conditions, such as mobile phase composition, pH, and column type, to achieve the desired resolution of this compound from other components. researchgate.netnih.gov

Capillary Electrophoresis (CE): CE is an analytical technique that separates ions based on their electrophoretic mobility in an applied electric field. libretexts.org It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. mdpi.com A variant of CE, Micellar Electrokinetic Chromatography (MEKC), has been shown to be effective in the separation of codeine and its impurities, including this compound. diva-portal.org MEKC utilizes surfactants in the running buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds. libretexts.org An MEKC method was developed for the analysis of ibuprofen (B1674241) and codeine, where this compound was identified as an impurity. diva-portal.org

| Technique | Stationary Phase/Buffer | Mobile Phase/Running Buffer | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Ion-Pair Reversed Phase | Not specified | UV Detection | Separation of this compound as an impurity. | capes.gov.brsigmaaldrich.com |

| MEKC (CE) | Borate buffer with SDS | Not specified | UV Detection (214 nm) | Separation of this compound as an impurity of codeine. | diva-portal.org |

Spectroscopic methods are instrumental in the structural characterization and quantification of this compound. These techniques are based on the interaction of electromagnetic radiation with the molecule.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. azooptics.com The UV spectrum of codeine shows absorption maxima that can be used for its identification and quantification. nih.gov It is reported that the UV-Vis spectra of codeine in solid-state form present an absorption band at 286 nm, which is assigned to a π → π* transition. researchgate.net While direct UV-Vis data for this compound is not explicitly detailed in the provided context, it would be expected to have a similar absorption profile to codeine due to the shared chromophoric system. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations. youtube.com The resulting spectrum provides information about the functional groups present in a molecule. The IR spectra of narcotics, including codeine, have been cataloged and are valuable for identification. unodc.org The solid-state IR spectrum of codeine has been described, with characteristic peaks for its functional groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) has been used for the trace identification of controlled substances like morphine and codeine. ojp.govnih.gov The SERS of codeine is dominated by peaks assigned to various vibrational modes of its ring structures. nih.gov These assignments can serve as a basis for interpreting the Raman spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. msu.edu It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. 1H and 13C NMR are commonly used. While specific NMR data for this compound is not available in the search results, the NMR spectrum of N-methylcodeine has been mentioned in research. scispace.com The chemical shifts and coupling constants in the NMR spectrum provide detailed information about the connectivity and stereochemistry of the molecule. redalyc.orgmdpi.com

| Spectroscopic Technique | Principle | Application for this compound Analysis | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Measures absorption of UV-Vis light due to electronic transitions. | Identification and quantification based on absorption maxima, expected to be similar to codeine. | nih.govresearchgate.net |

| Infrared Spectroscopy | Measures absorption of IR radiation causing molecular vibrations. | Identification of functional groups. | unodc.orgresearchgate.net |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Structural identification, with SERS offering high sensitivity. | ojp.govnih.govnih.gov |

| NMR Spectroscopy | Measures absorption of radio waves by nuclei in a magnetic field. | Detailed structural elucidation. | msu.eduscispace.com |

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering the advantages of both. sigmaaldrich.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used in pharmaceutical and forensic analysis. mdpi.comnih.gov LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. sigmaaldrich.com LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and is considered a gold standard for drug analysis. mdpi.com In a clinical LC-MS/MS assay for the simultaneous analysis of opiates and opioids in human urine, various analytes including codeine and its metabolites were quantified. nih.gov A liquid chromatography tandem mass spectrometry (LC-MS-MS) method was also developed for the quantification of several opiates in oral fluid. rti.org

Method Validation Parameters in Research Settings

The validation of an analytical method is crucial to ensure that the results are reliable and reproducible. scielo.br In a research setting, method validation demonstrates that a method is suitable for its intended purpose. europa.eu Key validation parameters include selectivity and specificity. woah.org

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or matrix components. iupac.org Specificity is considered the ultimate degree of selectivity, where the method provides a response for only the analyte of interest. iupac.org In the context of this compound analysis, selectivity is critical due to the likely presence of codeine and other structurally similar alkaloids. ucl.ac.uk

To establish the selectivity of a method for this compound, researchers would typically analyze samples spiked with potential interfering substances. scielo.br In chromatographic methods, selectivity is demonstrated by the baseline resolution of the this compound peak from the peaks of other compounds. scielo.br For spectroscopic methods, selectivity is shown by the absence of interference from other components at the specific wavelength or mass-to-charge ratio used for quantification. ucl.ac.uk The validation process must confirm that the analytical signal is solely attributable to this compound. woah.org

Sensitivity and Detection Limits

The sensitivity of an analytical method refers to its ability to distinguish between small differences in the concentration of an analyte. This is often quantified by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For this compound, as with its parent compound codeine, various analytical techniques offer high sensitivity, enabling detection at very low concentrations.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the definitive identification and quantification of this compound. mdpi.com It allows for detection limits in the nanogram per milliliter (ng/mL) range. mdpi.com High-performance liquid chromatography (HPLC), particularly when coupled with a mass spectrometry (MS) detector, also provides excellent sensitivity and selectivity for the analysis of opioids like this compound. mdpi.com

Other techniques have been developed to achieve even lower detection limits. For instance, methods involving solid-phase extraction (SPE) using multi-walled carbon nanotubes for sample preconcentration have achieved detection limits in the micrograms per liter (μg/L) range for related compounds. mdpi.com Capillary electrophoresis (CE) coupled with electrochemiluminescence (ECL) detection has demonstrated LODs at the micromolar (µM) level. mdpi.com It is important to note that while many studies report detection limits based on pure standards, the operational detection limits for real biological samples can be 10 to 100 times higher due to matrix effects. iarc.fr

The choice of method often depends on the required sensitivity, the sample matrix, and the available instrumentation. For trace analysis, methods incorporating sample preconcentration steps or highly sensitive detectors are necessary. mdpi.com

Table 1: Examples of Detection Limits for Related Opioids Using Various Analytical Techniques This table presents data for the closely related compound codeine, which indicates the expected sensitivity for this compound analysis.

| Analytical Technique | Sample Matrix | Reported Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | General | ng/mL range | mdpi.com |

| Solid-Phase Extraction (SPE) - GC-MS | Human Urine | 0.4 μg/L | mdpi.com |

| Capillary Electrophoresis (CE) with Electrochemiluminescence (ECL) | Plant Extracts | 0.25 µM | mdpi.com |

| Dispersive Liquid-Liquid Microextraction - UV/VIS Spectrophotometry | Water Samples | 18 μg/L | mdpi.com |

| Cloud Point Extraction - Spectrophotometry | Blood Samples | 4.6 ng/mL | mdpi.com |

Reproducibility and Robustness

Reproducibility and robustness are critical parameters in the validation of an analytical method, ensuring that the results are reliable and consistent. researchgate.netnih.gov Reproducibility refers to the ability of a method to produce the same results when performed by different analysts, in different laboratories, or with different equipment. nih.gov Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netcloudfront.net

For methods used to analyze this compound, such as HPLC and GC-MS, these characteristics are thoroughly evaluated during method development and validation. diva-portal.org The automation of modern HPLC systems significantly enhances the reproducibility of analyses, making it a suitable technique for routine quality control and high-throughput screening. mdpi.com Capillary electrophoresis (CE), while offering high resolution, has historically faced challenges with reproducibility, although advancements in instrumentation and methodology continue to improve its performance. diva-portal.org

Robustness testing involves intentionally varying parameters such as the pH of the mobile phase, column temperature, flow rate, and detector wavelength to assess the impact on the analytical results, including peak area, retention time, and resolution. diva-portal.org A robust method will show minimal variation in results when these parameters are slightly altered. cloudfront.net For example, studies on HPLC methods for pharmaceutical analysis often demonstrate that relative standard deviation (RSD) for repeatability and reproducibility remains below a certain threshold (e.g., 5%) under varied conditions, confirming the method's robustness. researchgate.net The development of such robust methods is crucial for ensuring that the analytical data is dependable for its intended purpose, whether in pharmaceutical quality control or forensic analysis. nih.govcloudfront.net

Application in Forensic Chemical Analysis Research

This compound and its analogs are relevant in forensic chemistry due to their potential presence in illicit drug samples, either as a primary substance or as an impurity or adulterant. ijfmr.com Forensic laboratories rely on advanced analytical methods to detect, identify, and quantify these compounds in seized materials. policechiefmagazine.org The intelligence gathered from the chemical analysis of seized drugs is vital for understanding drug trends, identifying new psychoactive substances (NPS), and informing public health and safety responses. policechiefmagazine.orgwvu.edu

The analysis of such compounds presents significant challenges, including the differentiation of closely related chemical analogs and isomers. d-nb.info Forensic methods must be rigorous and validated to meet the stringent criteria for admissibility in court. d-nb.info Techniques like GC-MS and LC-MS/MS are workhorses in forensic toxicology and seized drug analysis, providing the selectivity and sensitivity needed to identify substances even in complex mixtures. mdpi.comd-nb.info

Research on Identification and Characterization of Analogs

A key area of forensic research is the identification and structural characterization of new or emerging analogs of controlled substances. marshall.edu The illicit drug market is dynamic, with clandestine chemists frequently creating new derivatives to circumvent drug laws. researchgate.net Research is focused on developing and applying sophisticated analytical techniques to unequivocally identify these novel compounds when they appear in forensic casework. science.gov

The identification of an unknown analog, such as a derivative of this compound, typically involves a combination of analytical methods. High-resolution mass spectrometry (HRMS), particularly techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), is invaluable for determining the elemental composition of an unknown substance from its accurate mass measurement. marshall.eduscience.gov This data, combined with fragmentation patterns from tandem mass spectrometry (MS/MS), allows chemists to propose a chemical structure. d-nb.info

For definitive structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is often employed. marshall.eduscience.gov While MS techniques provide information on mass and fragmentation, NMR provides detailed information about the connectivity of atoms within the molecule, allowing for the unambiguous differentiation between isomers. marshall.edu The comprehensive characterization of these new analogs, including the publication of their analytical data (mass spectra, retention times, NMR spectra), is crucial for enabling other forensic and clinical laboratories to detect and identify them. marshall.eduscience.gov

Development of Advanced Screening Methods for Research Samples

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful platform for this purpose. marshall.edu By acquiring full-scan, high-resolution mass data, it is possible to screen a sample for hundreds of potential compounds simultaneously using a database of known drugs and their metabolites. Furthermore, the data can be retrospectively analyzed for new compounds once their chemical information becomes available.

Field-portable technologies are also an area of active development, aiming to provide first responders with the ability to quickly identify hazardous substances like potent synthetic opioids and their analogs. These methods include portable Raman and infrared spectrometers, as well as handheld ion mobility spectrometry (IMS) and mass spectrometry devices. The development of robust algorithms and comprehensive spectral libraries is essential for the reliable performance of these field-screening tools. d-nb.info

Preclinical Research Paradigms and Model Systems

In vitro Model Systems for Mechanistic Studies

In vitro studies are fundamental for dissecting the molecular mechanisms underlying a compound's pharmacological effects. These cell-free or cell-based systems allow for controlled investigation into specific biological interactions, such as receptor binding and enzymatic activity, providing a foundational understanding of the drug's properties.

Cell-based assays are critical for determining how methylcodeine interacts with its primary molecular targets, which, like other opioids, are the opioid receptors. These assays can quantify the affinity of the compound for the receptor and its functional consequence, i.e., whether it acts as an agonist, antagonist, or partial agonist.

Receptor Binding Assays: Receptor binding assays measure the affinity of a ligand for a receptor. bg.ac.rs In the context of this compound, these studies would primarily focus on the mu (μ), delta (δ), and kappa (κ) opioid receptors, with the mu-opioid receptor (MOR) being of principal interest due to its role in mediating the analgesic effects of morphine and related compounds. painphysicianjournal.comnih.gov These assays typically use cell membranes from cell lines engineered to express a high density of a specific human opioid receptor, such as Chinese Hamster Ovary (CHO) cells. plos.org A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound). The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated. A lower Kᵢ value signifies a higher binding affinity. nih.gov

While specific Kᵢ values for this compound are not extensively documented in publicly available literature, data from structurally related compounds provide valuable context. Codeine, which shares the 3-O-methyl group with this compound, generally exhibits a lower affinity for the mu-opioid receptor compared to morphine. nih.gov Studies have shown that modifications to the alkyl group at the 3-position of the morphine scaffold can influence binding affinity, with smaller groups generally leading to higher affinity. nih.gov

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Related Opioid Compounds

| Compound | Receptor Source | Radioligand | Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Morphine | Rat brain homogenate | [³H]-DAMGO | 1.2 | nih.gov |

| Codeine | Rat brain homogenate | [³H]-DAMGO | >100 | nih.govgoogle.com |

| Hydrocodone | Rat brain homogenate | [³H]-DAMGO | 19.8 | nih.gov |

| Hydromorphone | Rat brain homogenate | [³H]-DAMGO | 0.6 | nih.gov |

This table presents binding affinity data for compounds structurally related to this compound to provide context for its likely receptor binding profile.

Functional Assays: Functional assays measure the biological response initiated by a ligand binding to its receptor. For G protein-coupled receptors (GPCRs) like the opioid receptors, common functional assays include the [³⁵S]GTPγS binding assay and cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays. plos.org Activation of the mu-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. researchgate.net The concentration of the compound required to produce 50% of its maximal effect is known as the half-maximal effective concentration (EC₅₀). referencecitationanalysis.com A lower EC₅₀ value indicates greater potency. taylorandfrancis.com

In these assays, cells expressing the target receptor are stimulated to produce cAMP (e.g., using forskolin), and the ability of the test compound to inhibit this production is measured. researchgate.net For this compound, such assays would quantify its potency and efficacy as a mu-opioid receptor agonist. Data for related compounds show that N-phenethylnormorphine (a morphine derivative) is a potent MOP agonist with an EC₅₀ value of 6.84 nM in [³⁵S]GTPγS binding assays. plos.org

To understand the metabolic fate of this compound, in vitro studies using enzymes and subcellular fractions are employed. nih.gov These studies are crucial for identifying potential metabolic pathways, the enzymes involved, and whether the compound is likely to be rapidly cleared from the body. The primary source for these studies is liver tissue, as it is the main site of drug metabolism, but other tissues can also be used. nih.govmdpi.com

Commonly used subcellular fractions include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). mdpi.com

S9 Fraction: This fraction contains both microsomes and the cytosol, thereby including a wider array of both Phase I and Phase II metabolic enzymes. nih.gov

Hepatocytes: Intact liver cells that contain the full complement of metabolic enzymes and cofactors, offering a more comprehensive in vitro model of hepatic metabolism. mdpi.com

For this compound, these systems would be used to investigate its biotransformation. taylorandfrancis.com The metabolism of its parent compound, codeine, is well-characterized and serves as a likely model. Codeine is primarily metabolized via three pathways:

O-demethylation to morphine, catalyzed by the CYP2D6 enzyme. This is a critical pathway as it converts the prodrug codeine into its more active analgesic form. pharmaceutical-journal.com

N-demethylation to norcodeine, catalyzed mainly by CYP3A4.

Glucuronidation to codeine-6-glucuronide (B1240514), catalyzed by UGT enzymes. pharmaceutical-journal.com

Incubating this compound with human liver microsomes or hepatocytes in the presence of necessary cofactors (like NADPH for CYP enzymes) allows researchers to identify the metabolites formed using techniques like liquid chromatography-mass spectrometry (LC-MS). scielo.br Further studies with specific recombinant CYP enzymes or chemical inhibitors can then pinpoint which specific enzymes are responsible for this compound's metabolism. admescope.com

Animal Model Investigations (excluding human clinical outcomes)

The primary pharmacological effect of interest for an opioid compound like this compound is analgesia. Standardized animal models of nociception are used to characterize the antinociceptive properties of new drug candidates. The most common models for assessing centrally-acting analgesics include the hot-plate test and the tail-flick test, typically conducted in mice or rats. frontiersin.orgmdpi.com

Hot-Plate Test: This test measures the response latency of an animal placed on a heated surface (typically 50-55°C). nih.govpsu.edu The time taken for the animal to exhibit a pain response (such as licking its paw or jumping) is recorded. Analgesic compounds increase this latency period. nih.gov

Tail-Flick Test: In this assay, a beam of high-intensity light is focused on the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured. mdpi.comfrontiersin.org This response is a spinal reflex that is modulated by supraspinal pathways, and it is sensitive to opioid analgesics. nih.goviranjournals.ir

In these tests, the dose of the drug required to produce a 50% maximal effect (ED₅₀) is determined. nih.gov A lower ED₅₀ indicates higher analgesic potency. While specific ED₅₀ values for this compound are not widely published, studies on related compounds provide a benchmark for comparison.

Table 2: Antinociceptive Potency of Related Opioids in Animal Models

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| Morphine | Rat | Hot-Plate Test (55°C) | 2.6 | nih.gov |

| Morphine | Rat | Tail-Flick Test | 2.26 (IP) | iranjournals.ir |

| Tramadol | Rat | Tail-Flick Test | 11.70 (IP) | iranjournals.ir |

| 5-Methylcodeine | Mouse | Hot-Plate Test | Reported to have analgesic activity | researchgate.net |

This table shows the effective dose 50 (ED₅₀) for related opioid compounds, providing a comparative basis for the expected analgesic potency of this compound. IP = Intraperitoneal.

In vivo studies are essential to confirm the metabolic pathways identified in vitro and to discover any metabolites that may only be formed in a whole-organism context. bioivt.com These studies typically involve administering the compound to an animal species (such as rats) and collecting biological samples like blood, urine, and feces over time. mdpi.com

The use of radiolabeled compounds can be employed to trace the disposition and excretion of all drug-related material. frontiersin.org Analysis of the collected samples by LC-MS/MS helps in the identification and quantification of the parent drug and its metabolites. mdpi.com This allows for the construction of a comprehensive metabolic map. pharmacologycanada.org

For this compound, these studies would aim to confirm the expected metabolic pathways inherited from codeine, such as O-demethylation, N-demethylation, and glucuronidation. pharmaceutical-journal.compharmacologycanada.org A key study on the related compound codeine demonstrated the in vivo formation of a codeinone-glutathione adduct, which was isolated from the bile of guinea pigs. frontiersin.org This indicates that, like morphine and codeine, this compound could potentially be metabolized to reactive intermediates that are then detoxified through conjugation with glutathione. frontiersin.org Comparing the metabolic profiles across different species, including humans (using in vitro human-derived materials), is a crucial step to determine the most appropriate animal model for toxicological studies. pharmacologycanada.org

Methodological Considerations in Preclinical Drug Discovery

The preclinical development of novel opioid analgesics like this compound is fraught with challenges. A significant hurdle is the translational gap between results from animal models and clinical outcomes in humans. nih.gov Animal models of pain, particularly those involving acute stimuli like the hot-plate and tail-flick tests, may not accurately predict efficacy for complex chronic pain conditions in humans. frontiersin.org There is a growing emphasis on developing and utilizing more sophisticated animal models that better mimic the multifaceted nature of human pain, including affective and cognitive components. frontiersin.org

Another major consideration is the drive to develop opioids with improved safety profiles, specifically with reduced abuse liability and fewer side effects such as respiratory depression. frontiersin.org Preclinical strategies to address this include the development of biased agonists, which preferentially activate G-protein signaling pathways (associated with analgesia) over β-arrestin pathways (implicated in some adverse effects). frontiersin.org Any new opioid candidate, including this compound, would need to be rigorously evaluated in preclinical models of abuse potential, such as self-administration studies in animals.

Basic Research and Lead Optimization Phases

Basic research, also referred to as experimental research, forms the bedrock of scientific inquiry into this compound. nih.gov It involves systematic studies aimed at a greater understanding of the fundamental aspects of the compound's chemical and pharmacological properties, without a specific application immediately in mind. nih.gov This can include investigations into its interactions with biological systems at a molecular and cellular level. nih.gov

The process of lead optimization is a critical phase in drug discovery that follows the identification of a promising lead compound. For a compound like this compound, this phase would involve synthetic modifications to its chemical structure to improve its desired properties, such as efficacy and target specificity, while minimizing undesirable characteristics. mdpi.comsemanticscholar.org An example of this process in the broader class of morphine analogues is the introduction of a 14-methoxy group to oxymorphone, which resulted in increased binding affinity and agonist potency at the mu-opioid receptor (MOR). researchgate.net

In the context of this compound and related compounds, lead optimization efforts may focus on several aspects:

Synthesis and Derivatization: Researchers have explored various synthetic routes to produce this compound and its derivatives. unodc.org For instance, the methylation of morphine to produce codeine is a well-established industrial process, and further methylation can lead to compounds like 6-methylcodeine. unodc.orggoogle.comacs.org The optimization of these methylation processes aims to achieve high yield and purity, avoiding the formation of byproducts. google.com

Structure-Activity Relationship (SAR) Studies: A significant focus of basic research is to understand the relationship between the chemical structure of this compound analogues and their biological activity. By systematically altering parts of the molecule, researchers can determine which functional groups are essential for its effects. researchgate.net

Impurity Profiling: A crucial aspect of both basic research and lead optimization is the identification and characterization of impurities that may arise during the synthesis of this compound. science.govresearchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify these impurities, ensuring the quality and safety of the compound for further studies. science.govsctm.mk

The following table provides an overview of key aspects of the basic research and lead optimization phases for compounds related to this compound.

| Research Phase | Key Objectives | Examples of Activities | Relevant Techniques |

| Basic Research | - Understand fundamental properties. nih.gov- Elucidate mechanism of action. | - Investigating interactions with opioid receptors. benchchem.com- Studying effects on cellular signaling pathways. benchchem.com | - Radioligand binding assays.- Cell-based functional assays. |

| Lead Optimization | - Improve efficacy and potency.- Enhance target selectivity.- Reduce off-target effects. | - Synthesis of novel analogues. nih.gov- SAR studies. researchgate.net- Modification to improve pharmacokinetic properties. | - Organic synthesis.- High-throughput screening.- In vitro and in vivo testing. |

Use of Computer Modeling (in silico profiling)

In recent years, computer modeling, or in silico profiling, has become an indispensable tool in preclinical drug discovery and development, including for compounds like this compound. mdpi.comimperial.ac.uk This approach utilizes computational methods to simulate and study complex biological and chemical systems, offering a cost-effective and rapid means to predict a compound's properties and interactions. nih.govresearchgate.net

Computer-aided drug design (CADD) methodologies are broadly categorized into structure-based and ligand-based approaches, both of which have been applied to natural products and their derivatives. mdpi.com These computational tools can be used for a variety of purposes in the preclinical phase:

Virtual Screening: In silico methods can be used to screen large databases of virtual compounds to identify those with a high probability of interacting with a specific biological target, such as an opioid receptor. mdpi.comresearchgate.net

Predicting Bioactivities: Computational models can predict the biological activities of a compound based on its chemical structure. mdpi.com This can help in prioritizing which derivatives of this compound should be synthesized and tested in the laboratory.

Structure Elucidation: For complex molecules, computational methods can assist in determining the correct three-dimensional structure. This involves comparing experimental data with data calculated for potential structures. mdpi.com

ADMET Prediction: A significant application of in silico profiling is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com This helps in the early identification of potential liabilities that could cause a drug candidate to fail in later stages of development.

Mechanism of Action Studies: Computer modeling can be used to simulate the interaction between a ligand like this compound and its receptor at the atomic level, providing insights into the mechanism of action. mdpi.com

The table below summarizes the application of computer modeling in the preclinical research of this compound and related compounds.

| Modeling Application | Description | Examples of Tools and Techniques |

| Virtual Screening | Searching large compound libraries for potential hits. | - Ligand-based pharmacophore screening. mdpi.com- Molecular docking. |

| Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | - Machine learning algorithms. mdpi.com- Statistical modeling. |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles. | - In silico toxicology models. science.gov- Physiologically based pharmacokinetic (PBPK) modeling. |

| Molecular Dynamics Simulations | Simulating the movement of atoms and molecules. | - Investigating protein-ligand binding dynamics.- Studying conformational changes in receptors. |

Advanced Studies on Methylcodeine Derivatives and Analogues

Rational Design and Synthesis of Novel Scaffolds

The rational design of novel scaffolds based on methylcodeine aims to create derivatives with improved pharmacological profiles. This involves targeted modifications at various positions on the morphinan (B1239233) skeleton.

A key strategy involves the synthesis of 5β-methyl derivatives. For instance, heating 14β-bromocodeine with methanol (B129727) and triethylamine (B128534) yields 6α, 7α-epoxy-6-deoxyneopine. capes.gov.br Subsequent reactions with 14β-bromo‐5β‐this compound can produce the corresponding 5β‐methyl derivatives. capes.gov.br Another approach starts from 14-hydroxy-5-methylcodeinone, which can be prepared in three synthetic steps to yield derivatives like PPOM (14-phenylpropoxy, 5-methyl substituted). mdpi.com

The synthesis of new analogues of morphine and codeine has been a subject of extensive research for decades, with a focus on modifying Ring A (positions 1, 2, and 3), Ring C (position 6), and the N-17 moiety. nih.gov For example, the Suzuki coupling reaction using phenylboronic acid has been explored as an alternative method for forming certain derivatives, avoiding the potential toxicity associated with tin complexes used in Stille coupling. dcu.ie The synthesis of neopine (B1233045) and its 5β- and 7-substituted derivatives has also been achieved, starting from materials like 14β-bromo-5β-methylcodeine. capes.gov.br

These synthetic efforts are often guided by the goal of creating compounds with specific biological activities. For example, the introduction of an aromatic ring with a two-carbon spacer between the nitrogen atom and the ring in certain derivatives has been shown to increase analgesic activity significantly. dcu.ie

Table 1: Synthetic Strategies for this compound Derivatives

| Starting Material | Synthetic Target/Modification | Key Reagents/Reactions | Reference |

|---|---|---|---|

| 14β-bromo-5β-methylcodeine | 5β-methyl neopine derivatives | Lithium aluminium hydride; Sodium methoxide | capes.gov.br |

| 14-hydroxy-5-methylcodeinone | 14-phenylpropoxy, 5-methyl substituted PPOM | Three-step synthesis | mdpi.com |

| Codeine Analogues | A-Ring Modified Codeine | Suzuki Coupling with phenylboronic acid | dcu.ie |

Comprehensive Structure-Activity Landscape Analysis

The relationship between the chemical structure of this compound analogues and their biological activity is a critical area of study for developing safer and more potent analgesics. mdpi.com Structure-activity relationship (SAR) analyses have revealed that even minor modifications to the morphinan scaffold can significantly alter a compound's functional profile, ranging from agonism to antagonism. mdpi.com

Modifications at the N-substituent on the morphinan skeleton are crucial in defining the functional activity. mdpi.com For example, N-methylcodeine chloride shows significantly lower analgesic activity compared to its parent compounds, morphine and codeine. dcu.ie The substitution of the N-methyl group with an allyl group, as in nalorphine, can convert an agonist into an antagonist. mdpi.com

The introduction of substituents at position 5 has also been a focus. A 5-methyl group can enhance hydrophobic interactions between the ligand and the receptor. mdpi.com Molecular docking studies on N-methylmorphinan-6-ones have shown that the orientation of these derivatives within the receptor is influenced by this modification. mdpi.com In vivo studies in mice demonstrated that replacing a 5-methyl group with a benzyl (B1604629) group was well-tolerated and resulted in a highly potent MOP antinociceptive agent. mdpi.com

Further SAR studies have explored substitutions at other positions. The introduction of an aromatic ring with a two-carbon spacer at the nitrogen atom can lead to a six-fold increase in analgesic activity relative to morphine. dcu.ie Conversely, if the spacer is only one carbon, the analgesic activity is lowered. dcu.ie A series of novel O-aryl-N-methylmorphinans were synthesized and evaluated, with (-)-3-phenoxy-N-methylmorphinan showing analgesic potency comparable to codeine but with a longer duration of action and potentially reduced physical dependence liability. nih.gov

Table 2: Structure-Activity Relationship (SAR) of this compound Analogues

| Modification | Position | Effect on Activity | Reference |

|---|---|---|---|

| N-methyl to N-allyl | N-17 | Converts agonist to antagonist | mdpi.com |

| Addition of 5-methyl group | 5 | Enhances hydrophobic receptor interactions | mdpi.com |

| Substitution of 5-methyl with benzyl | 5 | Leads to a potent MOP antinociceptive agent | mdpi.com |

| Aromatic ring with 2-carbon spacer | N-17 | Six-fold increase in analgesic activity vs. morphine | dcu.ie |

Exploration of Alternative Biological Activities (e.g., Cytotoxic Potential)

Beyond their traditional use as analgesics, there is growing interest in the alternative biological activities of this compound derivatives, particularly their potential as anticancer agents. benchchem.com

Recent studies have demonstrated that codeine complexes can exhibit significant cytotoxic effects against various cancer cell lines. benchchem.com One study investigated a codeine-iron complex and found it demonstrated cytotoxicity against breast (MCF-7) and stomach (AGS) cancer cell lines. benchchem.com The complex was shown to induce apoptosis in these cells, and its effect was dose-dependent. benchchem.com This suggests that combining codeine or its derivatives with metal complexes could be a promising strategy for developing new cancer therapies. benchchem.com

Other research has investigated the antiproliferative effects of various codeine-related compounds on human cancer cell lines. researchgate.net Among ten opioids tested, codeinone (B1234495), an oxidation metabolite of codeine, displayed the highest cytotoxic activity, which was found to be linked to the induction of DNA fragmentation. researchgate.net Both morphine and codeine have been reported to show tumor-specific cytotoxic activity. researchgate.net

The mechanism of cytotoxicity may be linked to interactions with the cell membrane. It has been noted that N-methylcodeine can reduce the phase transition temperature of certain cell membranes, indicating a direct biophysical interaction that could potentially disrupt membrane-dependent cellular processes. aboutscience.eu

Table 3: Cytotoxic Effects of Codeine Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line | Effect | Measurement | Reference |

|---|---|---|---|---|

| Codeine-iron complex | MCF-7 (Breast Cancer) | Cytotoxic, induces apoptosis | IC50 (Dose-dependent) | benchchem.com |

| Codeine-iron complex | AGS (Stomach Cancer) | Cytotoxic, induces apoptosis | IC50 (Dose-dependent) | benchchem.com |

| Codeinone | Human Cancer Cell Lines | Highest cytotoxic activity among 10 opioids | DNA fragmentation | researchgate.net |

Industrial and Regulatory Science Considerations in Research

Analytical Quality Control and Purity Assessment in Research and Development

The detection and quantification of methylcodeine as an impurity in opioid APIs and finished drug products are critical components of analytical quality control in the pharmaceutical industry. During research and development, robust analytical methods are established and validated to ensure the purity of the drug substance and to monitor its stability. researchgate.netdiva-portal.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant analytical techniques used for this purpose. researchgate.netfda.gov These methods offer high resolution and sensitivity, enabling the separation of this compound from the main component (e.g., codeine) and other related impurities that may be present, such as morphine, thebaine, and codeinone (B1234495). doi.org

The development of a suitable analytical method involves several key steps:

Method Development: A reversed-phase chromatographic method is typically developed. This involves selecting an appropriate column (e.g., C18), and optimizing the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile), flow rate, and column temperature to achieve a clear separation between all relevant compounds. doi.orgresearchgate.net

Detection: A Photodiode Array (PDA) or a Tunable UV (TUV) detector is commonly used for quantification, often set at a wavelength where all compounds of interest exhibit adequate absorbance. doi.orgresearchgate.net Mass Spectrometry (MS) may be coupled with HPLC (LC-MS) for definitive identification of impurities, especially during initial characterization. nih.govscience.gov

Method Validation: The analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. researchgate.netdiva-portal.org This validation process assesses several performance characteristics, including:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradation products.

Linearity: Demonstrating a direct proportional relationship between the concentration of this compound and the analytical response over a specified range.

Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with known amounts of spiked impurity.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of this compound that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of this compound that can be quantitatively determined with suitable precision and accuracy. doi.org

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validated method is then used for routine quality control testing of raw materials, in-process control, batch release testing of the final API, and in stability studies to ensure that the level of this compound remains within the specified, regulatory-approved limits throughout the product's shelf life. researchgate.netintertek.com

Table 2: Example of Analytical Method Parameters for Impurity Profiling of Codeine Phosphate (B84403)

| Parameter | Description |

|---|---|

| Technique | Ultra-High-Performance Liquid Chromatography (UHPLC) doi.org |

| Column | Waters Acquity BEH C18, 2.1x100 mm, 1.7 µm particle size doi.org |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (Component A) and Acetonitrile doi.org |

| Flow Rate | 0.3 mL/min doi.org |

| Detection | Photodiode Array (PDA) or Tunable UV (TUV) at 245 nm doi.orgresearchgate.net |

| Validation Parameters | Method validated for specificity, precision, accuracy, linearity, LOD, LOQ, and robustness as per ICH guidelines. doi.org |

Future Directions in Methylcodeine Research

Integration of Omics Technologies in Metabolic Studies

The landscape of metabolic research for compounds like methylcodeine is being reshaped by the integration of high-throughput "omics" technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the intricate molecular processes that follow the administration of a drug. By moving beyond single-endpoint analyses, researchers can construct a more comprehensive understanding of this compound's metabolic fate and its system-wide effects.

Omics technologies are pivotal for elucidating the complex interplay between genes, proteins, and metabolites. mdpi.com For instance, transcriptomics can identify changes in gene expression of metabolic enzymes in response to this compound, while proteomics can quantify the levels of these enzymes. Metabolomics, which is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms, directly captures the biochemical activity and state of a biological system. d-nb.info This is particularly relevant for a compound like this compound, which undergoes extensive metabolism. biosynth.com

The integration of these diverse omics datasets presents a powerful strategy to overcome the limitations of any single approach. mdpi.comd-nb.info For example, while metabolomics can detect changes in metabolite levels, it may not definitively identify the specific enzymatic reactions responsible. d-nb.info By correlating metabolite data with transcriptomic and proteomic data, researchers can build more accurate models of metabolic pathways. mdpi.com This multi-omics approach is crucial for understanding the biotransformation of this compound and identifying all its metabolites.

Genome-scale metabolic models (GEMs) are computational frameworks that can integrate various omics data to simulate and predict metabolic behavior. mdpi.com These models can be used to explore the relationship between an organism's genotype and its metabolic phenotype, offering a powerful tool for understanding how genetic variations might influence this compound metabolism. mdpi.com The application of these technologies is expected to lead to a more nuanced understanding of this compound's metabolic profile, potentially uncovering previously unknown metabolic pathways and bioactive metabolites. d-nb.infomdpi.com

The application of omics technologies extends to the study of medicinal plants, which are natural sources of many therapeutic compounds. frontiersin.org By applying multi-omics approaches to plants that produce opioid alkaloids, researchers can identify key genes, enzymes, and metabolites involved in their biosynthesis. frontiersin.org This knowledge can then be leveraged for synthetic biology applications to produce these compounds more efficiently and sustainably. frontiersin.org

Advanced Computational Chemistry Approaches (e.g., AI/ML in SAR)

The field of medicinal chemistry is increasingly leveraging advanced computational methods to accelerate the discovery and optimization of new drugs. mdpi.comresearchgate.net For a compound like this compound, these approaches, particularly those incorporating artificial intelligence (AI) and machine learning (ML), are poised to revolutionize the exploration of its structure-activity relationships (SAR). cas.orgchemrxiv.org

Computational chemistry utilizes computer simulations to solve chemical problems, calculating the structures and properties of molecules. wikipedia.org This is essential because, for most chemical systems, obtaining an exact quantum mechanical description is not feasible through analytical methods alone. wikipedia.org Techniques like Density Functional Theory (DFT) are used to model molecular structures and predict properties such as activation energy and reactivity. mdpi.comwikipedia.org These methods can be applied to understand the intricate interactions of this compound and its analogs with their biological targets.

AI and ML are transforming drug discovery by analyzing vast and complex datasets that are beyond the scope of human analysis. cas.orgnih.gov In the context of SAR, ML models can be trained on large datasets of compounds with known biological activities to predict the activity of new, unsynthesized molecules. cas.orgnih.gov This predictive power helps prioritize which compounds to synthesize and test, saving significant time and resources. cas.org For instance, Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are frequently enhanced with ML algorithms to improve their predictive accuracy. researchgate.netdrugdiscoverychemistry.com

The integration of AI can be seen across various stages of drug discovery, from identifying and validating drug targets to optimizing the structure of lead compounds. chemrxiv.orgnih.gov AI can predict the three-dimensional structure of target proteins, which is crucial for structure-based drug design. nih.gov It can also predict the physicochemical properties of molecules, such as solubility and metabolic stability, which are critical for developing a successful drug. nih.gov

The synergy between physics-based computational methods and ML is particularly powerful. schrodinger.com While physics-based simulations provide a detailed understanding of molecular interactions, ML can accelerate these calculations and identify complex patterns in the data. schrodinger.com This hybrid approach allows for the efficient screening of vast chemical libraries to identify novel compounds with desired properties. schrodinger.com For this compound, these advanced computational tools can guide the design of new analogs with improved efficacy and a better side-effect profile.

Novel Synthetic Strategies for Complex this compound Structures

The development of novel synthetic strategies is crucial for creating complex analogs of this compound, enabling a deeper exploration of its structure-activity relationships and the potential for new therapeutic agents. mdpi.com The inherent structural complexity of the morphinan (B1239233) skeleton presents significant synthetic challenges, necessitating innovative chemical methodologies. mdpi.combenchchem.com